



## Application Notes and Protocols for PF-739, a Pan-AMPK Activator

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |         |           |
|----------------------|---------|-----------|
| Compound Name:       | PF-739  |           |
| Cat. No.:            | B610057 | Get Quote |

These application notes provide detailed information on the procurement, handling, and application of **PF-739** for research purposes. The content is intended for researchers, scientists, and drug development professionals.

### **Product Information**

Product Name: PF-739

Synonyms: PF 739, PF739

- Chemical Name: (3R,3aR,6R,6aR)-6-((6-Chloro-5-(4-(1-(hydroxymethyl)cyclopropyl)phenyl)-1H-benzo[d]imidazol-2-yl)oxy)hexahydrofuro[3,2-b]furan-3-ol[1][2]
- Mechanism of Action: PF-739 is an orally active, non-selective, direct pan-activator of AMP-activated protein kinase (AMPK).[3][4][5] It binds to the allosteric drug and metabolite (ADaM) site located at the interface of the α and β subunits of the AMPK heterotrimer.[1][2]
   [6] This activation is independent of Thr172 phosphorylation but is enhanced by it.[2] PF-739 activates all 12 heterotrimeric AMPK complexes.[3][4]

### **Supplier and Purchasing Information**

A summary of suppliers for **PF-739** is provided below. Please note that pricing and availability are subject to change and should be confirmed with the respective supplier.



| Supplier              | Catalog<br>Number | Purity          | Available<br>Quantities                 | Price (USD)                                  | Notes                                                                                             |
|-----------------------|-------------------|-----------------|-----------------------------------------|----------------------------------------------|---------------------------------------------------------------------------------------------------|
| MedchemExp<br>ress    | HY-117755         | 99.79%          | 5 mg, 10 mg,<br>50 mg, 100<br>mg        | \$208.25<br>(5mg) -<br>\$2,205.00<br>(100mg) | Also available<br>as a 10 mM<br>solution in<br>DMSO.                                              |
| AOBIOUS               | AOB33584          | >98% by<br>HPLC | 5 mg, 10 mg,<br>25 mg, 50<br>mg, 100 mg | \$208.25<br>(5mg) -<br>\$2,205.00<br>(100mg) |                                                                                                   |
| Nordic Biosite        | HY-117755-<br>50  | Not specified   | 50 mg                                   | Login for price                              | Distributor for MedChemEx press.                                                                  |
| MedKoo<br>Biosciences | 562065            | Not specified   | Custom<br>synthesis<br>(min. 1 gram)    | Quote<br>required                            | Not in stock,<br>available via<br>custom<br>synthesis<br>with a lead<br>time of 2-4<br>months.[2] |
| InvivoChem            | V27413            | ≥ 99%           | Inquire for bulk                        | To be confirmed                              |                                                                                                   |
| MyBioSource<br>.com   | MBS3602861        | >98% (HPLC)     | Not specified                           | View on supplier page                        |                                                                                                   |

# In Vitro Application Protocols AMPK Activation Assay (Kinase Activity Assay)

This protocol is adapted from studies measuring the direct activation of AMPK isoforms by **PF-739**.

Objective: To quantify the in vitro potency of **PF-739** in activating various AMPK heterotrimeric isoforms.



### Materials:

- Purified recombinant AMPK isoforms (e.g., α1β1γ1, α1β2γ1, α2β1γ1, α2β2γ1)
- PF-739
- SAMS peptide (HMRSAMSGLHLVKRR) as a substrate
- [y-32P]ATP
- Kinase assay buffer (e.g., 50 mM HEPES, pH 7.4, 1 mM DTT, 0.02% Brij-35)
- Phosphocellulose paper
- Scintillation counter

### Procedure:

- Prepare a stock solution of PF-739 in DMSO.
- Serially dilute **PF-739** to the desired concentrations in the kinase assay buffer.
- In a reaction tube, combine the purified AMPK isoform, SAMS peptide, and the diluted PF-739 or vehicle control (DMSO).
- Initiate the kinase reaction by adding [y-32P]ATP.
- Incubate the reaction mixture at 30°C for a specified time (e.g., 10-30 minutes).
- Stop the reaction by spotting the mixture onto phosphocellulose paper.
- Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [ $\gamma$ -32P]ATP.
- Quantify the incorporated radioactivity using a scintillation counter.
- Calculate the fold activation relative to the vehicle control.



Determine the EC50 value by plotting the fold activation against the log of the PF-739
concentration and fitting the data to a dose-response curve.

### Quantitative Data:

| AMPK Isoform | EC50 (nM) |
|--------------|-----------|
| α1β1γ1       | 8.99      |
| α1β2γ1       | 126       |
| α2β1γ1       | 5.23      |
| α2β2γ1       | 42.2      |

Data from MedchemExpress, citing Cokorinos EC, et al. (2017)[4]

### **Cell-Based AMPK Activation Assay**

This protocol outlines a general procedure to assess the effect of **PF-739** on AMPK activation in a cellular context.

Objective: To determine the effect of **PF-739** on the phosphorylation of AMPK and its downstream substrate, ACC, in cultured cells.

### Materials:

- Cell line of interest (e.g., primary rat hepatocytes, human cardiac myotubes, C2C12 myotubes)
- Cell culture medium and supplements
- PF-739
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- Primary antibodies against phospho-AMPK (Thr172), total AMPK, phospho-ACC (Ser79), and total ACC



- HRP-conjugated secondary antibodies
- Chemiluminescent substrate
- · Western blotting equipment

#### Procedure:

- Seed cells in appropriate culture plates and allow them to adhere and grow to a suitable confluency.
- Prepare a stock solution of PF-739 in DMSO.
- Treat the cells with varying concentrations of PF-739 (e.g., 0-1000 nM) for a specified duration.
- Wash the cells with ice-cold PBS and lyse them using lysis buffer.
- Determine the protein concentration of the cell lysates.
- Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
- Block the membrane and probe with primary antibodies overnight at 4°C.
- Wash the membrane and incubate with HRP-conjugated secondary antibodies.
- Visualize the protein bands using a chemiluminescent substrate and an imaging system.
- Quantify the band intensities to determine the ratio of phosphorylated to total protein.

Expected Outcome: **PF-739** treatment is expected to increase the phosphorylation of AMPK at Thr172 and its substrate ACC at Ser79 in a dose-dependent manner.[4]

## In Vivo Application Protocols Murine Model of Acute AMPK Activation

This protocol describes the administration of **PF-739** to mice to evaluate its acute effects on AMPK signaling and glucose metabolism.







Objective: To assess the in vivo efficacy of **PF-739** in activating AMPK in tissues like the liver and skeletal muscle and its impact on plasma glucose levels.

### Animal Model:

- C57BL/6 mice[4]
- Diet-induced obese mice[5][7]

#### Materials:

- PF-739
- Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[8]
- Oral gavage needles or subcutaneous injection needles
- · Blood glucose meter
- Equipment for tissue collection and processing

### Procedure:

- Acclimatize the mice to the experimental conditions.
- Prepare the dosing solution of PF-739 in the appropriate vehicle. A recommended formulation for a 2.5 mg/mL solution involves preparing a 25 mg/mL stock in DMSO and then diluting it with PEG300, Tween-80, and Saline.[4][8]
- Administer a single dose of PF-739 (e.g., 30, 100, 300, or 1000 mg/kg) via oral gavage or subcutaneous injection.[4]
- Monitor blood glucose levels at various time points post-administration.
- At the end of the experiment, euthanize the animals and collect tissues of interest (e.g., liver, skeletal muscle).



 Process the tissues for downstream analysis, such as Western blotting for AMPK phosphorylation or gene expression analysis for AMPK target genes (e.g., Ppargc1a, Nr4a1, Nr4a3).[4]

### Quantitative Data:

| Dosage (mg/kg) | Administration<br>Route     | Animal Model               | Key Findings                                                                                                                             |
|----------------|-----------------------------|----------------------------|------------------------------------------------------------------------------------------------------------------------------------------|
| 30 - 1000      | Oral gavage or subcutaneous | C57BL/6 mice               | Increased AMPK activity in skeletal muscle and AMPK phosphorylation in the liver. Decreased plasma insulin and blood glucose levels. [4] |
| Not specified  | In vivo treatment           | Diet-induced obese<br>mice | Lowered blood glucose levels and increased muscle AMPKy1-complex activity 2-fold.[5][7][9]                                               |

# Signaling Pathway and Experimental Workflow Diagrams





Click to download full resolution via product page

Caption: AMPK signaling pathway activated by PF-739.





Click to download full resolution via product page

Caption: General experimental workflow for **PF-739** studies.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

 1. Elucidating the Activation Mechanism of AMPK by Direct Pan-Activator PF-739 - PMC [pmc.ncbi.nlm.nih.gov]







- 2. Frontiers | Elucidating the Activation Mechanism of AMPK by Direct Pan-Activator PF-739 [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Direct small molecule ADaM-site AMPK activators reveal an AMPKy3-independent mechanism for blood glucose lowering PMC [pmc.ncbi.nlm.nih.gov]
- 6. The pro-drug C13 activates AMPK by two distinct mechanisms PMC [pmc.ncbi.nlm.nih.gov]
- 7. research.regionh.dk [research.regionh.dk]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Direct small molecule ADaM-site AMPK activators reveal an AMPKy3-independent mechanism for blood glucose lowering – Molecular Metabolism [molecularmetabolism.com]
- To cite this document: BenchChem. [Application Notes and Protocols for PF-739, a Pan-AMPK Activator]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b610057#pf-739-supplier-and-purchasing-information]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com